Cas no 2228797-80-4 (4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine)

4-(2,6-Difluoro-3-nitrophenyl)-2-methylbutan-2-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluoro-nitrophenyl group and a tertiary butylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of electron-withdrawing nitro and fluorine groups enhances its reactivity in nucleophilic substitution and reduction reactions, making it a versatile intermediate. Its stable yet modifiable structure allows for further functionalization, enabling the synthesis of more complex derivatives. The compound's well-defined purity and consistent performance make it suitable for rigorous synthetic applications.
4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine structure
2228797-80-4 structure
Product Name:4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine
CAS No:2228797-80-4
MF:C11H14F2N2O2
MW:244.237869739532
CID:6107215
PubChem ID:165627062
Update Time:2025-10-24

4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine
    • 2228797-80-4
    • EN300-1795164
    • Inchi: 1S/C11H14F2N2O2/c1-11(2,14)6-5-7-8(12)3-4-9(10(7)13)15(16)17/h3-4H,5-6,14H2,1-2H3
    • InChI Key: YRKBGMJOIJWBLR-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1CCC(C)(C)N)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 244.10233402g/mol
  • Monoisotopic Mass: 244.10233402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine

Comprehensive Overview of 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine (CAS No. 2228797-80-4)

The compound 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine (CAS No. 2228797-80-4) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoro and nitro substituents on the phenyl ring, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and inflammatory diseases.

One of the key reasons for the growing attention toward 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine is its role in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. The presence of the 2-methylbutan-2-amine moiety suggests possible interactions with neurotransmitter systems, which aligns with current trends in mental health therapeutics. This compound’s structural versatility also makes it a candidate for catalysis and material science applications, where fluorinated aromatic compounds are known for their stability and reactivity.

From a synthetic chemistry perspective, the nitrophenyl group in 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine offers opportunities for further functionalization, such as reduction to aniline derivatives or participation in cross-coupling reactions. These transformations are highly relevant in modern medicinal chemistry, where researchers seek efficient routes to novel drug candidates. Additionally, the compound’s fluorine atoms enhance its metabolic stability, a critical factor in pharmacokinetic optimization.

Environmental and green chemistry considerations are also driving interest in this compound. Fluorinated compounds like 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine are often scrutinized for their ecological impact, but advancements in sustainable synthesis methods are mitigating these concerns. Researchers are exploring catalytic fluorination and biodegradable alternatives to reduce the environmental footprint of such molecules.

In the context of drug discovery, this compound’s potential as a building block for small-molecule inhibitors is noteworthy. Its ability to modulate protein-protein interactions or enzyme activity could lead to breakthroughs in treating chronic diseases. The nitro group also provides a handle for further derivatization, enabling the creation of libraries for high-throughput screening.

As the scientific community continues to explore 4-(2,6-difluoro-3-nitrophenyl)-2-methylbutan-2-amine, its applications in precision medicine and personalized therapeutics are becoming clearer. With the rise of AI-driven drug design, compounds like this are being prioritized for their modularity and potential to address unmet medical needs. Future research will likely focus on optimizing its bioavailability and target selectivity to unlock its full therapeutic potential.

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